molecular formula C17H21ClN4O B3896741 4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride

4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride

Cat. No. B3896741
M. Wt: 332.8 g/mol
InChI Key: BREAZECSCKHQGZ-YEBWQKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various diseases and conditions.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride is not fully understood, but it is thought to act as a dopamine receptor antagonist. This means that it can block the effects of dopamine in the brain, which may be beneficial in certain disease states.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in laboratory studies. These include changes in dopamine and serotonin levels in the brain, as well as alterations in gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride in laboratory experiments is its specificity for dopamine receptors, which allows for targeted manipulation of these systems. However, one limitation of using this compound is that its effects may be dependent on the specific experimental conditions used, and may not necessarily translate to in vivo systems.

Future Directions

There are many potential future directions for research on 4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride. These include further investigation of its potential use as an anti-cancer agent, as well as its effects on other neurotransmitter systems in the brain. Additionally, the development of more specific and potent this compound analogs may allow for more targeted manipulation of dopamine receptors in the future.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine hydrochloride has been used in a variety of scientific research applications, including the study of neurological disorders such as Parkinson's disease and schizophrenia. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for drug addiction.

properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O.ClH/c1-22-17-7-3-2-6-16(17)20-9-11-21(12-10-20)19-14-15-5-4-8-18-13-15;/h2-8,13-14H,9-12H2,1H3;1H/b19-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREAZECSCKHQGZ-YEBWQKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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